Research suggests that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide acts as a co-adjuvant by enhancing the immune response initiated by TLR4 agonists like MPLA. [] While the precise mechanism remains unelucidated, studies indicate that this compound might function by:
The primary application of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide, as explored in the provided research, lies in its potential as a vaccine adjuvant. [, ] Specifically, it has demonstrated efficacy as a co-adjuvant with MPLA, enhancing immune responses and offering protection against influenza virus challenge in murine models. Key benefits observed include:
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4